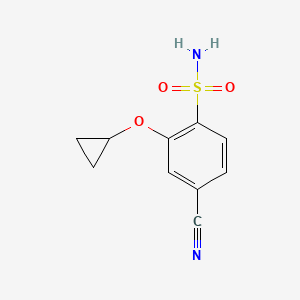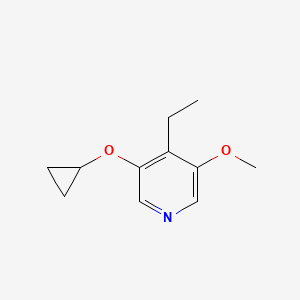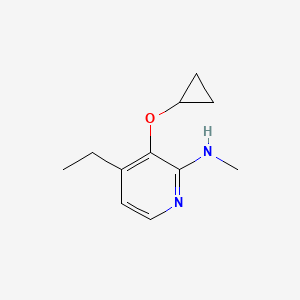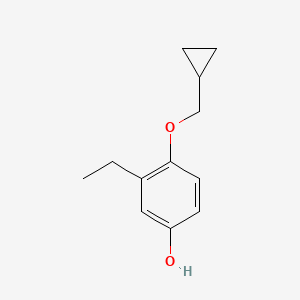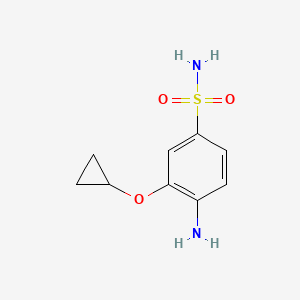
5-Cyclopropoxy-6-methoxynicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-6-methoxynicotinaldehyde is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . It is a derivative of nicotinaldehyde, featuring a cyclopropoxy group at the 5-position and a methoxy group at the 6-position of the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Cyclopropoxy-6-methoxynicotinaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 5-bromo-2-methoxypyridine with cyclopropanol in the presence of a base to form the cyclopropoxy derivative. This intermediate is then subjected to formylation to introduce the aldehyde group at the 6-position .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-6-methoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and cyclopropoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 5-Cyclopropoxy-6-methoxynicotinic acid.
Reduction: 5-Cyclopropoxy-6-methoxynicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-6-methoxynicotinaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-6-methoxynicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit methanol dehydrogenase by forming a stable complex with the enzyme, thereby preventing its normal catalytic activity . The cyclopropoxy group plays a crucial role in this interaction by stabilizing the enzyme-inhibitor complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxynicotinaldehyde: Similar structure but lacks the cyclopropoxy group.
5-(Cyclopropylmethoxy)-6-methoxynicotinaldehyde: Similar structure with a cyclopropylmethoxy group instead of a cyclopropoxy group.
Uniqueness
5-Cyclopropoxy-6-methoxynicotinaldehyde is unique due to the presence of both the cyclopropoxy and methoxy groups, which confer distinct chemical and biological properties. The cyclopropoxy group enhances its stability and reactivity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
5-cyclopropyloxy-6-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H11NO3/c1-13-10-9(14-8-2-3-8)4-7(6-12)5-11-10/h4-6,8H,2-3H2,1H3 |
InChI-Schlüssel |
PPVCWRQRBJYIRD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=N1)C=O)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



